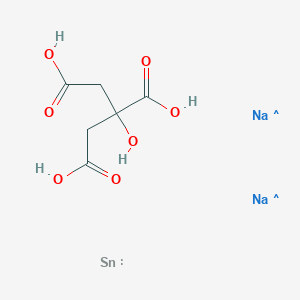
Disodium stannous citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium stannous citrate is a chemical compound with the molecular formula C6H5Na2O7Sn. It is a white crystalline solid that is highly soluble in water and has a strong reducing property. This compound is commonly used in various industrial applications, including as a reducing agent, antioxidant, and color-preserving agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium stannous citrate can be synthesized through several methods. One common laboratory method involves the reaction of citric acid with stannous chloride and sodium hydroxide. The process typically involves dissolving citric acid in water, adding stannous chloride, and then neutralizing the solution with sodium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting trisodium citrate with stannous chloride in an aqueous solution. The reaction mixture is stirred, filtered, and washed with hot water to obtain the solid product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium stannous citrate undergoes various chemical reactions, including:
Oxidation: It is easily oxidized, especially when exposed to air.
Reduction: Acts as a reducing agent in various chemical processes.
Complexation: Forms complexes with metal ions, which is useful in metal plating and corrosion inhibition
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen.
Reduction: Often used with other reducing agents or in acidic conditions.
Complexation: Reacts with metal ions in aqueous solutions
Major Products Formed
Oxidation: Forms stannic compounds.
Reduction: Reduces metal ions to their metallic state.
Complexation: Forms stable metal complexes
Wissenschaftliche Forschungsanwendungen
Disodium stannous citrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential antioxidant properties and its role in preserving the color and quality of food products.
Industry: Widely used in the food industry as a color-preserving agent and antioxidant, particularly in canned fruits and vegetables
Wirkmechanismus
The mechanism of action of disodium stannous citrate involves its strong reducing properties. It acts by donating electrons to other molecules, thereby reducing them. This property is particularly useful in preventing oxidation and preserving the color and quality of food products. Additionally, it forms complexes with metal ions, which can inhibit enzymatic browning and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Disodium stannous citrate is unique compared to other similar compounds due to its strong reducing properties and its ability to form stable complexes with metal ions. Similar compounds include:
Stannous chloride: Also a reducing agent but less stable in aqueous solutions.
Citric acid: Commonly used as an antioxidant but lacks the reducing properties of this compound.
Sodium erythorbate: Another antioxidant used in the food industry but with different chemical properties .
This compound stands out due to its combined properties of reduction, complexation, and antioxidant effects, making it highly versatile in various applications.
Eigenschaften
Molekularformel |
C6H8Na2O7Sn |
|---|---|
Molekulargewicht |
356.81 g/mol |
InChI |
InChI=1S/C6H8O7.2Na.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |
InChI-Schlüssel |
SWSJSCHGMOUPQM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
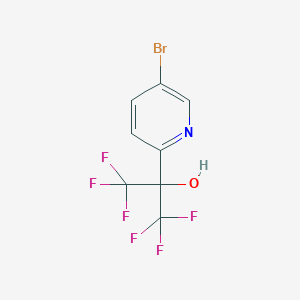
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)
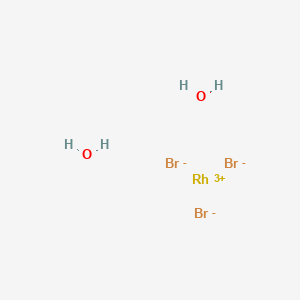

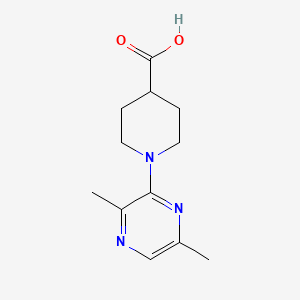
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)

![5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)
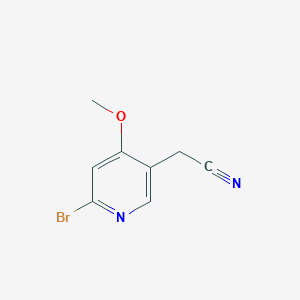

![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)

![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
